molecular formula C12H20N2O4S B15214125 1-Acetyl-L-prolyl-L-methionine CAS No. 62427-53-6

1-Acetyl-L-prolyl-L-methionine

Cat. No.: B15214125
CAS No.: 62427-53-6
M. Wt: 288.37 g/mol
InChI Key: WHHFLQDWHQHHCY-UWVGGRQHSA-N
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Description

(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an acetyl group, and a methylthio group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acylating agents, thiolating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols .

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid: shares similarities with other compounds containing pyrrolidine rings, acetyl groups, and methylthio groups. Examples include:

Uniqueness

The uniqueness of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

62427-53-6

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H20N2O4S/c1-8(15)14-6-3-4-10(14)11(16)13-9(12(17)18)5-7-19-2/h9-10H,3-7H2,1-2H3,(H,13,16)(H,17,18)/t9-,10-/m0/s1

InChI Key

WHHFLQDWHQHHCY-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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